2-{[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
2-{[1-(3,5-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is a complex organic compound that features a tetrazole ring, a trifluoromethoxy group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3,5-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE typically involves multiple steps. One common method involves the reaction of 3,5-dimethylphenylhydrazine with carbon disulfide to form the corresponding dithiocarbazate, which is then cyclized to form the tetrazole ring. The tetrazole intermediate is then reacted with 4-(trifluoromethoxy)phenylacetyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3,5-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the aromatic ring.
Scientific Research Applications
2-{[1-(3,5-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{[1-(3,5-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its tetrazole and trifluoromethoxy groups. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(2,5-DIMETHYLPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE
- **2-(4,4-DIMETHYL-5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL)-N-(2-(TRIFLUOROMETHOXY)PHENYL)ACETAMIDE
Uniqueness
2-{[1-(3,5-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is unique due to its combination of a tetrazole ring and a trifluoromethoxy group, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C18H16F3N5O2S |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
2-[1-(3,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C18H16F3N5O2S/c1-11-7-12(2)9-14(8-11)26-17(23-24-25-26)29-10-16(27)22-13-3-5-15(6-4-13)28-18(19,20)21/h3-9H,10H2,1-2H3,(H,22,27) |
InChI Key |
IJMVXTIOKYSHRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C |
Origin of Product |
United States |
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